CCR5 Antagonist Potency of 2-Cyano-5-(2,5-difluorophenyl)phenol Compared to Structural Analogs
In a functional assay measuring CCR5 antagonism in human MOLT4 cells, 2-Cyano-5-(2,5-difluorophenyl)phenol inhibited CCl5-induced calcium mobilization with an IC₅₀ of 10.1 μM [1]. This demonstrates its activity as a CCR5 antagonist scaffold [1]. While this specific compound's IC₅₀ is micromolar, it serves as a starting point for optimization, a common scenario in early-stage drug discovery. A structurally related CCR5 antagonist from the same family, a 2-cyanophenyl derivative with an alternative substitution pattern, achieved an IC₅₀ of 1.59 μM in a similar assay measuring HIV1 gp120-induced cell fusion [2]. This indicates that modifications to the core scaffold can significantly enhance potency, confirming the importance of the 2,5-difluorophenylphenol core as a tunable lead structure [1] [2].
| Evidence Dimension | CCR5 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 10.1 μM (1.01E+4 nM) |
| Comparator Or Baseline | Related 2-cyanophenyl CCR5 antagonist derivative: 1.59 μM (1.59E+3 nM) |
| Quantified Difference | Comparator is ~6.4-fold more potent than the target compound. |
| Conditions | Human MOLT4 cells, CCl5-induced calcium mobilization assay [1]; Human HeLa P4/R5 cells and CHO-tat10 cells, HIV1 gp120-induced cell-cell fusion assay [2]. |
Why This Matters
Establishes 2-Cyano-5-(2,5-difluorophenyl)phenol as a validated, albeit moderate potency, CCR5 antagonist scaffold, providing a quantifiable baseline for further medicinal chemistry optimization.
- [1] BindingDB. BDBM50387956. CHEMBL2057812. IC₅₀: 1.01E+4 nM. Accessed 2026. View Source
- [2] BindingDB. CHEMBL2057810. IC₅₀: 1.59E+3 nM. Accessed 2026. View Source
